

Molecular weight and formula of 3-(2-pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Pyridyl)benzaldehyde

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An In-Depth Technical Guide to 3-(2-Pyridinyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 3-(2-pyridinyl)benzaldehyde (CAS No. 85553-53-3), a pivotal intermediate in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for spectroscopic characterization, and survey its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction: The Significance of a Bifunctional Scaffold

3-(2-Pyridinyl)benzaldehyde is a heteroaromatic aldehyde that possesses a unique molecular architecture, covalently linking a pyridine ring to a benzaldehyde moiety.[1][2] This arrangement of a nitrogen-containing heterocycle (a common pharmacophore) and a reactive aldehyde group makes it a highly valuable and versatile precursor in the synthesis of complex organic molecules.[2][3] The pyridine ring often enhances aqueous solubility and provides a key site for hydrogen bonding or metal coordination, while the aldehyde serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[4]

Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for constructing molecules with specific biological activities.^{[2][3][5]} Researchers leverage this intermediate to synthesize novel compounds for evaluation as potential therapeutics, particularly in oncology and neurology.^{[4][6]} This guide aims to consolidate the essential technical information required to effectively utilize 3-(2-pyridinyl)benzaldehyde in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical profile. The key identifiers and properties of 3-(2-pyridinyl)benzaldehyde are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₁₂ H ₉ NO	^{[1][7]}
Molecular Weight	183.21 g/mol	^{[1][7][8]}
CAS Number	85553-53-3	^{[1][7][9]}
IUPAC Name	3-pyridin-2-ylbenzaldehyde	^{[7][10]}
Synonyms	3-(2-Pyridyl)benzaldehyde, 2-(3-Formylphenyl)pyridine	^[7]
Appearance	Brown viscous liquid	^{[1][2]}
Purity	≥95% (HPLC)	^{[1][2]}
Storage Conditions	Store at 0-8°C under an inert atmosphere	^{[1][8]}
SMILES	<chem>O=CC1=CC=CC(C2=NC=CC=C2)=C1</chem>	^{[8][11]}
InChIKey	SAPNGHSAYQXRPG-UHFFFAOYSA-N	^{[7][11]}

Synthesis and Purification: A Practical Workflow

The most common and efficient method for synthesizing 3-(2-pyridinyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for forming carbon-carbon bonds between aryl halides and boronic acids.

Causality of Experimental Choices:

- **Catalyst:** A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, is essential. Palladium cycles between $\text{Pd}(0)$ and $\text{Pd}(\text{II})$ oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
- **Base:** A base, typically an aqueous solution of sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.
- **Solvent System:** A biphasic solvent system, such as toluene and water, is often used. The organic solvent (toluene) solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts.

Detailed Experimental Protocol: Suzuki Coupling

Reaction: 2-Bromopyridine + 3-Formylphenylboronic acid \rightarrow 3-(2-Pyridinyl)benzaldehyde

Materials:

- 2-Bromopyridine
- 3-Formylphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$]
- Sodium Carbonate (Na_2CO_3)
- Toluene
- Deionized Water
- Ethyl Acetate

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel (for chromatography)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Solvent and Base Addition:** Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of sodium carbonate (2.5 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating:** Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- **Extraction:** Wash the organic layer sequentially with deionized water and then with brine. This removes the inorganic base and water-soluble byproducts.
- **Drying and Filtration:** Dry the separated organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-(2-pyridinyl)benzaldehyde as a brown viscous liquid.^[1]

Synthesis and Purification Workflow Diagram

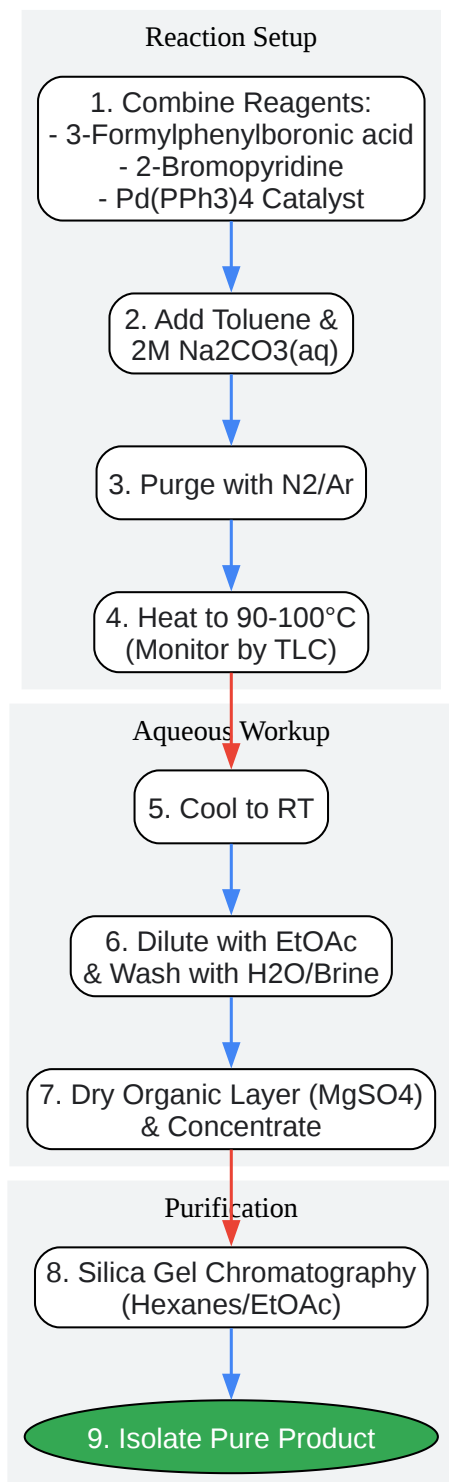


Fig 1. Workflow for Suzuki Synthesis and Purification.

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Fig 1. Workflow for Suzuki Synthesis and Purification.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The expected spectroscopic data for 3-(2-pyridinyl)benzaldehyde are as follows:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), along with a series of multiplets in the aromatic region (7.4-8.8 ppm) corresponding to the protons on the pyridine and benzene rings.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a distinctive peak for the aldehyde carbonyl carbon (~192 ppm). Other signals will appear in the aromatic region (~120-160 ppm), corresponding to the 11 other carbon atoms in the structure.
- Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 184.0757, confirming the molecular weight.[\[11\]](#)
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. C-H stretches from the aromatic rings will appear around 3000-3100 cm⁻¹.

Applications in Research and Development

3-(2-Pyridinyl)benzaldehyde is not an end product but a crucial starting point for creating more complex, high-value molecules.[\[1\]](#)[\[2\]](#) Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Drug Discovery Intermediate

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[5\]](#) 3-(2-Pyridinyl)benzaldehyde is a key intermediate used in the synthesis of:

- Kinase Inhibitors: The aldehyde can be converted into various functional groups that interact with the hinge region of protein kinases, a common strategy in cancer drug design.

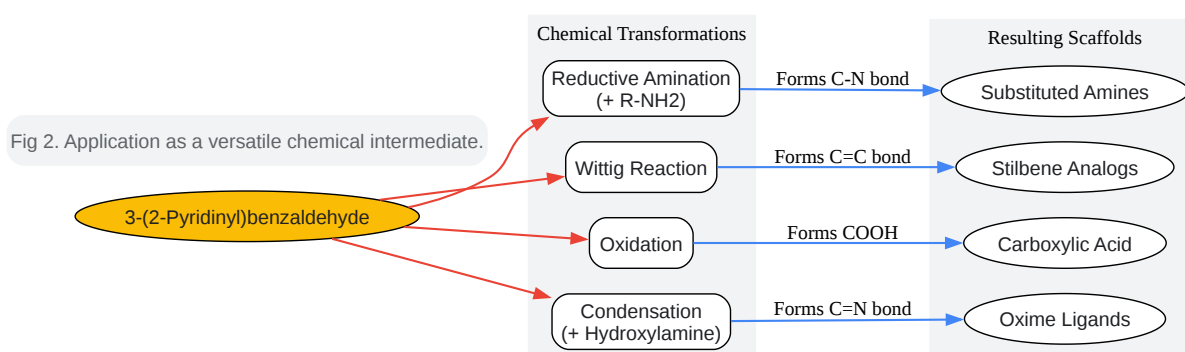
- CNS-Active Agents: The pyridinyl scaffold is often explored for agents targeting neurological disorders.[6]
- Antiproliferative Compounds: Derivatives have shown potent activity against various cancer cell lines.[4] The aldehyde group can be used to synthesize imines, oximes, or other derivatives that serve as pharmacophores.[4]

Ligand Synthesis and Materials Science

Beyond pharmaceuticals, this compound is used to synthesize:

- Novel Ligands: The pyridine nitrogen acts as a coordination site for metal ions, making it a precursor for catalysts and coordination complexes.[1][2]
- Fluorescent Materials: The conjugated π -system of the molecule forms the core of certain fluorescent sensors and materials.[1][2]

Role as a Chemical Building Block



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Fig 2. Application as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, proper handling is essential. 3-(2-Pyridinyl)benzaldehyde is classified as an irritant.[7]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group.[1][8]

Conclusion

3-(2-Pyridinyl)benzaldehyde is a chemical intermediate of significant strategic importance. Its molecular formula of $C_{12}H_9NO$ and molecular weight of 183.21 g/mol belie the complexity and value it offers to synthetic chemists.[1][7] A well-understood synthesis via Suzuki coupling and a versatile aldehyde functional group make it an indispensable tool for creating novel molecules with potential applications in pharmacology, catalysis, and materials science. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this building block into their synthetic programs.

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- To cite this document: BenchChem. [Molecular weight and formula of 3-(2-pyridinyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364574#molecular-weight-and-formula-of-3-2-pyridinyl-benzaldehyde]

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